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Compound of Interest

Compound Name: Lys-CoA

Cat. No.: B15552236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the well-established Histone

Acetyltransferase (HAT) inhibitor, Lys-CoA, against a panel of newly developed inhibitors. The

information presented herein is supported by experimental data from peer-reviewed studies,

offering a valuable resource for researchers in the fields of epigenetics, oncology, and drug

discovery.

Quantitative Comparison of HAT Inhibitor Potency
The inhibitory activities of Lys-CoA and several novel HAT inhibitors are summarized in the

table below. Potency is presented as either the half-maximal inhibitory concentration (IC50) or

the inhibitory constant (Ki), which provide quantitative measures of the concentration of an

inhibitor required to achieve 50% inhibition of enzyme activity or the binding affinity of the

inhibitor to the enzyme, respectively. It is important to note that direct comparison of absolute

values should be approached with caution, as experimental conditions can vary between

studies.
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Inhibitor Target HAT(s)
Potency
(IC50/Ki)

Potency Unit Comments

Lys-CoA p300 50-500[1] nM

Selective for

p300 over PCAF

(~100-fold)[1]. A

bisubstrate

inhibitor.

p300 ~400[2] nM (IC50)

p300 20[3] nM (Ki)

C646 p300/CBP 400[4][5][6] nM (Ki)

A cell-permeable,

competitive

inhibitor.[6]

p300 1.6 µM (IC50)

A-485 p300 9.8[2][7][8][9] nM (IC50)

Potent and

selective inhibitor

of p300/CBP.[2]

[7][8][9]

CBP 2.6[2][7][8][9] nM (IC50)
Orally

bioavailable.[9]

Garcinol p300 7[10][11][12] µM (IC50)
A natural product

inhibitor.[11][12]

PCAF 5[10][11][12] µM (IC50)

Also exhibits

inhibitory activity

against other

HATs.

H4K12CoA HAT1 1.1[1][13] nM (Ki)

A highly potent

and selective

bisubstrate

inhibitor for

HAT1.[1][13]

p300 0.79 µM (Ki)
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Experimental Protocols
The accurate determination of inhibitor potency is critical for comparative analysis. Below are

detailed methodologies for commonly employed in vitro HAT inhibition assays.

Radioactive Filter Binding Assay (for p300/CBP
Inhibition)
This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a

histone peptide substrate.

Materials:

Recombinant human p300 or CBP

Histone H3 or H4 peptide substrate

[³H]-acetyl-CoA

Test inhibitor (e.g., Lys-CoA, C646) dissolved in DMSO

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

P81 phosphocellulose filter paper

Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a reaction tube, combine the assay buffer, histone peptide substrate (e.g., 10-20 µM), and

the diluted inhibitor or DMSO (vehicle control).

Initiate the reaction by adding the HAT enzyme (e.g., 5-10 nM) and [³H]-acetyl-CoA (e.g., 1

µM).
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Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the

reaction stays within the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose

filter paper.

Wash the filter papers three times for 5 minutes each with the wash buffer to remove

unincorporated [³H]-acetyl-CoA.

Air-dry the filter papers and place them in scintillation vials with scintillation cocktail.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of HAT activity inhibition for each inhibitor concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assay (for p300/CBP Inhibition)
This non-radioactive assay measures the production of Coenzyme A (CoA) using a thiol-

sensitive fluorescent probe.

Materials:

Recombinant human p300 or CBP

Histone H3 peptide substrate

Acetyl-CoA

Test inhibitor (e.g., A-485) dissolved in DMSO

HAT Assay Buffer (as above)

Fluorescent probe that reacts with free thiol groups (e.g., CPM)

Microplate reader capable of fluorescence detection

Procedure:
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In a microplate, add the HAT assay buffer, HAT enzyme, and varying concentrations of the

test inhibitor or DMSO.

Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor

binding.

Initiate the reaction by adding the histone peptide substrate and acetyl-CoA.

Incubate at 37°C for 30-60 minutes.

Stop the reaction and add the fluorescent developer reagent.

Incubate at room temperature, protected from light, to allow for signal development.

Measure the fluorescence intensity using a microplate reader.

Calculate the percent inhibition and determine the IC50 value.

Click-Chemistry-Based Assay (for HAT1 Inhibition)
This high-throughput assay utilizes a modified acetyl-CoA analog for the detection of HAT

activity.

Materials:

Recombinant HAT1/Rbap46 complex

Biotinylated Histone H4 N-terminal peptide

4-pentynoyl-CoA (alkyne-modified acetyl-CoA)

Test inhibitor (e.g., H4K12CoA)

Biotin-azide

Streptavidin-HRP

Amplex Red and horseradish peroxidase (HRP) substrate
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Neutravidin-coated microplate

Procedure:

Incubate the HAT1/Rbap46 enzyme complex with the biotinylated H4 peptide, 4-pentynoyl-

CoA, and the test inhibitor.

Transfer the reaction mixture to a neutravidin-coated plate to capture the biotinylated

peptide.

Perform a copper(I)-catalyzed alkyne-azide cycloaddition ("click") reaction by adding biotin-

azide to link a second biotin molecule to the pentynoylated lysine residues.

Add streptavidin-HRP, which binds to the biotinylated products.

Add Amplex Red and measure the fluorescence to quantify HAT activity.

Calculate the percent inhibition and IC50 values.

Signaling Pathways and Experimental Workflows
Understanding the context in which HAT inhibitors function is crucial for their effective

application. The following diagrams, generated using the DOT language, illustrate a key

signaling pathway involving p300/CBP and a generalized workflow for HAT inhibitor screening.
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Caption: Simplified signaling pathway illustrating the role of p300/CBP in gene expression and

its inhibition.
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Caption: Generalized experimental workflow for screening and assessing the potency of HAT

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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